Cas no 897769-61-8 (Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate)

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core functionalized with a 5-amino-1,3,4-thiadiazole moiety and an ethyl ester group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of bioactive molecules. The presence of both amino and ester functionalities enhances its reactivity, enabling further derivatization. Its rigid thiadiazole ring contributes to potential pharmacological properties, such as antimicrobial or antitumor activity. The compound is characterized by high purity and stability, making it suitable for research and industrial use in drug discovery and organic synthesis.
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate structure
897769-61-8 structure
Product name:Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
CAS No:897769-61-8
MF:C10H16N4O2S
MW:256.324640274048
MDL:MFCD08273431
CID:4718972

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
    • CQUAOCYSHLFKNJ-UHFFFAOYSA-N
    • STL441807
    • BBL035624
    • 1-(5-Amino-[1,3,4]thiadiazol-2-yl)-piperidine-4-carboxylic acid ethyl ester
    • ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxylate
    • 1-(5-Amino-[1,3,4]thiadiazol-2-yl)piperidine-4-carboxylic acid ethyl ester
    • Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
    • MDL: MFCD08273431
    • Inchi: 1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12)
    • InChI Key: CQUAOCYSHLFKNJ-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1N1CCC(C(=O)OCC)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Topological Polar Surface Area: 110

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR111199-5g
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
897769-61-8
5g
£408.00 2025-02-19
abcr
AB497541-5g
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate; .
897769-61-8
5g
€764.70 2025-02-18
Apollo Scientific
OR111199-1g
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
897769-61-8
1g
£136.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392616-1g
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
897769-61-8 98%
1g
¥1346.00 2024-04-26
abcr
AB497541-1g
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate; .
897769-61-8
1g
€281.60 2025-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1392616-5g
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
897769-61-8 98%
5g
¥4031.00 2024-04-26

Additional information on Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate

Comprehensive Guide to Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS No. 897769-61-8)

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS No. 897769-61-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery and material science. Its unique structure, combining a piperidine ring with a thiadiazole moiety, makes it a valuable intermediate in synthetic chemistry.

The molecular formula of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is C10H16N4O2S, and it has a molecular weight of 256.33 g/mol. The presence of both amino and ester functional groups in its structure allows for versatile chemical modifications, making it a key building block in the synthesis of more complex molecules. This compound is often sought after in academic and industrial labs for its role in developing novel therapeutic agents, particularly in areas like antimicrobial, anticancer, and anti-inflammatory research.

One of the most frequently asked questions about Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is its solubility and stability under various conditions. Studies indicate that this compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, but has limited solubility in water. Its stability is generally high under standard laboratory conditions, though it should be stored in a cool, dry place to prevent degradation. Researchers also inquire about its synthetic routes, with many protocols involving the condensation of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl piperidine-4-carboxylate derivatives.

In recent years, the demand for Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate has increased due to its potential applications in drug discovery and medicinal chemistry. The compound's ability to act as a scaffold for designing new bioactive molecules has made it a focal point in the development of small-molecule inhibitors and enzyme modulators. Additionally, its role in agrochemical research, particularly in the synthesis of herbicides and pesticides, has further boosted its market relevance.

Another hot topic surrounding this compound is its potential use in cancer research. The 1,3,4-thiadiazole core is known to exhibit anticancer properties, and researchers are exploring derivatives of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate for their efficacy against various cancer cell lines. Preliminary studies suggest that modifications to the piperidine or thiadiazole rings can enhance its biological activity, making it a promising candidate for further investigation.

From a commercial perspective, Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is available from several chemical suppliers, with prices varying based on purity and quantity. Researchers often look for high-purity (>98%) samples for their experiments, and suppliers typically provide detailed analytical data, including HPLC and NMR spectra, to ensure quality. The compound is also listed in various chemical databases, such as PubChem and ChemSpider, under its CAS No. 897769-61-8.

In conclusion, Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS No. 897769-61-8) is a versatile and valuable compound in modern chemical research. Its unique structural features and broad applicability in pharmaceutical and agrochemical fields make it a subject of ongoing interest. As research continues to uncover new potential uses for this compound, its importance in scientific and industrial applications is expected to grow. For those working in synthetic chemistry or drug development, understanding the properties and applications of this compound is essential for advancing their projects.

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